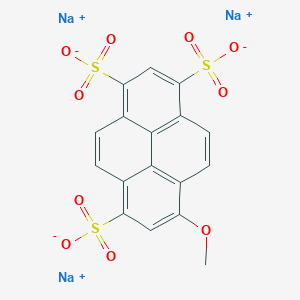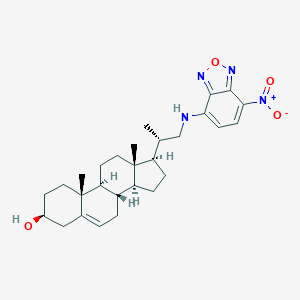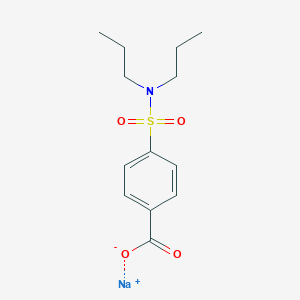
Tris(2-cyanoéthyl)phosphine
Vue d'ensemble
Description
Tris(2-cyanoethyl)phosphine is an organophosphorus compound with the chemical formula P(CH₂CH₂CN)₃. It is a white solid that is air-stable, which is unusual for a trialkylphosphine . This compound is notable for its applications in various chemical reactions and its stability under ambient conditions.
Applications De Recherche Scientifique
Tris(2-cyanoethyl)phosphine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Tris(2-cyanoethyl)phosphine is primarily a protein crosslinker . It interacts with proteins, forming bonds between different protein molecules, and plays a crucial role in the structure and function of proteins.
Mode of Action
Tris(2-cyanoethyl)phosphine interacts with its protein targets by forming covalent bonds, resulting in crosslinked proteins . This interaction can alter the structure and function of the proteins, leading to changes in their activity. Additionally, Tris(2-cyanoethyl)phosphine can be used to synthesize copper (I) complexes, which have shown antitumor activity .
Biochemical Pathways
The synthesis of copper (I) complexes, which have antitumor activity, suggests that Tris(2-cyanoethyl)phosphine may play a role in cancer-related pathways .
Result of Action
The primary result of Tris(2-cyanoethyl)phosphine’s action is the crosslinking of proteins, which can alter their structure and function . This can lead to changes in cellular processes and potentially influence disease states. For example, the synthesis of copper (I) complexes with antitumor activity suggests that Tris(2-cyanoethyl)phosphine could have potential therapeutic applications in cancer treatment .
Action Environment
The action, efficacy, and stability of Tris(2-cyanoethyl)phosphine can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. It is known to be air-stable, which is unusual for a trialkylphosphine
Analyse Biochimique
Biochemical Properties
Tris(2-cyanoethyl)phosphine plays a significant role in biochemical reactions due to its ability to crosslink proteins . The nature of these interactions involves the formation of covalent bonds between the phosphine and the proteins, which can alter the proteins’ structure and function .
Molecular Mechanism
At the molecular level, Tris(2-cyanoethyl)phosphine exerts its effects by binding to proteins and altering their structure . This can lead to changes in gene expression and potentially influence cellular processes such as cell signaling pathways and cellular metabolism .
Méthodes De Préparation
Tris(2-cyanoethyl)phosphine is synthesized through the hydrophosphination of acrylonitrile with phosphine . The reaction involves the addition of phosphine (PH₃) to acrylonitrile (CH₂=CHCN) under controlled conditions to yield the desired product. This method is efficient and produces high yields of the compound.
Analyse Des Réactions Chimiques
Tris(2-cyanoethyl)phosphine undergoes several types of chemical reactions, including:
Reduction: It is an effective reducing agent, particularly for the desulfurization of organic disulfides.
Substitution: It can participate in substitution reactions where the cyanoethyl groups can be replaced by other functional groups under appropriate conditions.
Complex Formation: It forms complexes with metals, which can be used in various catalytic processes.
Common reagents used in these reactions include hydrogen gas for reduction and various metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Tris(2-cyanoethyl)phosphine can be compared with other similar compounds such as tris(2-carboxyethyl)phosphine and tris(hydroxypropyl)phosphine. While all these compounds are effective reducing agents, tris(2-cyanoethyl)phosphine is unique due to its stability in air and its specific applications in protein crosslinking and antitumor activity .
Similar compounds include:
Tris(2-carboxyethyl)phosphine: Known for its use in reducing disulfide bonds in proteins.
Tris(hydroxypropyl)phosphine: Used in various organic synthesis reactions as a reducing agent.
Propriétés
IUPAC Name |
3-[bis(2-cyanoethyl)phosphanyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZAMJVESILJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(CCC#N)CCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063268 | |
| Record name | 3,3′,3′′-Phosphinetriyltripropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-53-4 | |
| Record name | Tris(2-cyanoethyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2-cyanoethyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4023-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3,3',3''-phosphinidynetris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3′,3′′-Phosphinetriyltripropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-cyanoethyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tris(2-cyanoethyl)phosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846HYB5W2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tris(2-cyanoethyl)phosphine?
A1: Tris(2-cyanoethyl)phosphine has the molecular formula C9H12N3P and a molecular weight of 193.19 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize tris(2-cyanoethyl)phosphine?
A2: Common spectroscopic techniques include:
- NMR Spectroscopy (1H, 13C, 31P): Provides information about the structure and bonding environment of the molecule. [, , ]
- Infrared Spectroscopy (IR): Reveals characteristic vibrational frequencies, particularly useful for identifying functional groups like C≡N and P-C. [, , ]
- Mass Spectrometry (ESI-MS, LA-FTICR): Used to determine the molecular weight and analyze fragmentation patterns, providing insights into structure and potential decomposition pathways. [, ]
Q3: What factors can affect the stability of tris(2-cyanoethyl)phosphine in solution?
A3:
- pH: Tris(2-cyanoethyl)phosphine is less stable in phosphate buffers, particularly at neutral pH. []
- Presence of Metal Chelators: Stability is compromised in the presence of metal chelators like EGTA. []
Q4: How does tris(2-cyanoethyl)phosphine typically coordinate to metal centers?
A5: Tris(2-cyanoethyl)phosphine primarily acts as a σ-donor ligand through its phosphorus atom, forming complexes with various transition metals. [, ] The cyano groups can also participate in weaker secondary interactions with metal centers. []
Q5: How does the presence of oxygen, sulfur, or selenium atoms in derivatives of tris(2-cyanoethyl)phosphine influence their ligand properties?
A6: The addition of O, S, or Se significantly reduces the ligand effectiveness compared to the parent phosphine. [] This suggests a deactivating effect on the donor abilities of both the phosphorus and cyano-nitrogen atoms.
Q6: Does the nature of the anion impact the coordination behavior of tris(2-cyanoethyl)phosphine in copper(I) complexes?
A7: Yes, the nature of the anion significantly affects the secondary coordination of the nitrile groups in copper(I) complexes with tris(2-cyanoethyl)phosphine. []
Q7: Can tris(2-cyanoethyl)phosphine form polymeric structures with metal ions?
A8: Yes, tris(2-cyanoethyl)phosphine can act as a bridging bidentate ligand, forming polymeric structures. For example, it forms a polymeric chain structure with mercury(II) chloride where near-linear Cl–Hg–P units are linked by bridging chlorine atoms. []
Q8: What are some notable applications of tris(2-cyanoethyl)phosphine in synthetic chemistry?
A8:
- Precursor for Tris(2-carboxyethyl)phosphine Hydrochloride: Acid hydrolysis of tris(2-cyanoethyl)phosphine yields tris(2-carboxyethyl)phosphine hydrochloride, a valuable reagent for reducing disulfides in aqueous media. [, , ]
- Ligand in Metal Complexes: Tris(2-cyanoethyl)phosphine serves as a ligand in various metal complexes with potential catalytic applications. [, , , , ]
Q9: Does tris(2-cyanoethyl)phosphine exhibit any π acidity?
A11: While primarily a σ-donor, tris(2-cyanoethyl)phosphine shows some degree of π acidity, likely influenced by the electron-withdrawing nature of the cyano groups. This property has been investigated in the context of its complexes with metal carbonyls. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)



![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)




![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)


